molecular formula C13H10N2O4 B2891251 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide CAS No. 1105205-26-2

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2891251
CAS No.: 1105205-26-2
M. Wt: 258.233
InChI Key: WRBCOEIIKZQZEZ-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features both furan and isoxazole rings, which are known for their diverse biological activities and therapeutic potential. The presence of these rings makes the compound a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another approach involves the radical bromination of a methyl group followed by conversion to a phosphonate and subsequent reaction with a benzaldehyde derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Furanones

    Reduction: Isoxazolines

    Substitution: Various substituted furans

Scientific Research Applications

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is unique due to the combination of both furan and isoxazole rings in its structure

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(11-4-2-6-18-11)14-8-9-7-12(19-15-9)10-3-1-5-17-10/h1-7H,8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBCOEIIKZQZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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